Cas no 14734-24-8 (Ethyl 2-Hydroxy-5-oxocyclopent-1-enecarboxylate)

Ethyl 2-Hydroxy-5-oxocyclopent-1-enecarboxylate 化学的及び物理的性質
名前と識別子
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- 1-Cyclopentene-1-carboxylic acid, 2-hydroxy-5-oxo-, ethyl ester
- Ethyl 2-Hydroxy-5-oxocyclopent-1-enecarboxylate
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- インチ: 1S/C8H10O4/c1-2-12-8(11)7-5(9)3-4-6(7)10/h9H,2-4H2,1H3
- InChIKey: CCPOCVJRWMRUHE-UHFFFAOYSA-N
- ほほえんだ: C1(C(OCC)=O)C(=O)CCC=1O
じっけんとくせい
- 密度みつど: 1.354±0.06 g/cm3(Predicted)
- ふってん: 289.8±40.0 °C(Predicted)
- ようかいど: Chloroform; Ethyl Acetate
- 酸性度係数(pKa): 2.80±0.30(Predicted)
Ethyl 2-Hydroxy-5-oxocyclopent-1-enecarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E147330-100mg |
Ethyl 2-Hydroxy-5-oxocyclopent-1-enecarboxylate |
14734-24-8 | 100mg |
$1011.00 | 2023-05-18 | ||
TRC | E147330-250mg |
Ethyl 2-Hydroxy-5-oxocyclopent-1-enecarboxylate |
14734-24-8 | 250mg |
$2233.00 | 2023-05-18 | ||
TRC | E147330-25mg |
Ethyl 2-Hydroxy-5-oxocyclopent-1-enecarboxylate |
14734-24-8 | 25mg |
$276.00 | 2023-05-18 | ||
TRC | E147330-50mg |
Ethyl 2-Hydroxy-5-oxocyclopent-1-enecarboxylate |
14734-24-8 | 50mg |
$523.00 | 2023-05-18 |
Ethyl 2-Hydroxy-5-oxocyclopent-1-enecarboxylate 関連文献
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
5. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
Ethyl 2-Hydroxy-5-oxocyclopent-1-enecarboxylateに関する追加情報
Ethyl 2-Hydroxy-5-oxocyclopent-1-enecarboxylate (CAS No. 14734-24-8): A Comprehensive Overview
Ethyl 2-Hydroxy-5-oxocyclopent-1-enecarboxylate, identified by its CAS number 14734-24-8, is a significant compound in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its cyclopentene ring and hydroxy and oxo functional groups, has garnered attention due to its versatile applications in synthetic chemistry and potential biological activities.
The structure of Ethyl 2-Hydroxy-5-oxocyclopent-1-enecarboxylate consists of a cyclopentene core substituted with a hydroxyl group at the 2-position and a carboxylic acid esterified with ethyl at the 1-position. This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules. The presence of both hydroxyl and oxo groups enhances its reactivity, making it a useful building block for various chemical transformations.
In recent years, there has been growing interest in the applications of Ethyl 2-Hydroxy-5-oxocyclopent-1-enecarboxylate in pharmaceutical research. Its structural features suggest potential biological activity, particularly in the areas of anti-inflammatory and antioxidant therapies. Researchers have been exploring its derivatives as candidates for novel drug development, leveraging its ability to undergo diverse chemical modifications.
One of the most compelling aspects of Ethyl 2-Hydroxy-5-oxocyclopent-1-enecarboxylate is its role in the synthesis of heterocyclic compounds. Heterocycles are essential scaffolds in many pharmacologically active molecules, and this compound provides an accessible route to introducing complex cyclic structures into drug candidates. The cyclopentene ring, in particular, is known for its stability and prevalence in bioactive natural products, making it an attractive motif for medicinal chemists.
Recent studies have highlighted the utility of Ethyl 2-Hydroxy-5-oxocyclopent-1-enecarboxylate in the development of enzyme inhibitors. Its structural framework allows for precise tuning of electronic and steric properties, enabling the design of molecules that can selectively interact with target enzymes. This has opened up new avenues for treating various diseases by developing highly specific inhibitors that modulate enzyme activity.
The synthesis of Ethyl 2-Hydroxy-5-oxocyclopent-1-enecarboxylate itself is another area of active research. Chemists have developed several efficient synthetic routes to this compound, often involving catalytic processes that minimize waste and improve yield. These methods are not only environmentally friendly but also scalable for industrial applications. The ability to produce this compound efficiently is crucial for its widespread use in pharmaceuticals and other industries.
The chemical reactivity of Ethyl 2-Hydroxy-5-oxocyclopent-1-enecarboxylate makes it a valuable tool for researchers exploring new synthetic pathways. Its ability to undergo reactions such as esterification, hydrolysis, and oxidation allows for the creation of a wide range of derivatives with tailored properties. This flexibility is particularly important in drug discovery, where small changes in molecular structure can significantly impact biological activity.
In conclusion, Ethyl 2-Hydroxy-5-oxocyclopent-1-enecarboxylate (CAS No. 14734-24-8) is a multifaceted compound with significant potential in organic synthesis and pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for chemists and biologists alike. As research continues to uncover new applications for this molecule, its importance is likely to grow even further, contributing to advancements in medicine and materials science.
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